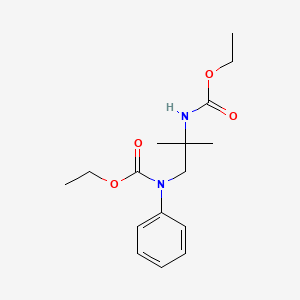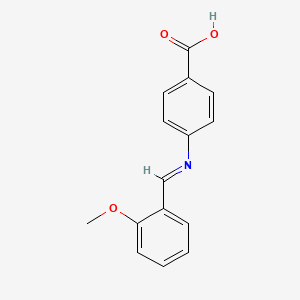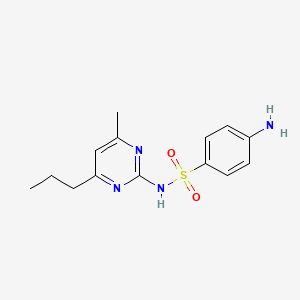
N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide typically involves the reaction of 4-methyl-6-propyl-2-pyrimidinamine with sulfanilamide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its potential antibacterial properties and interactions with biological systems.
Medicine: It is explored for its potential use as an antibacterial agent in the treatment of infections.
Industry: It may be used in the synthesis of other chemical compounds and materials
Mecanismo De Acción
The mechanism of action of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide involves its interaction with bacterial enzymes. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamerazine: Another sulfanilamide derivative with similar antibacterial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfamethazine: Used in veterinary medicine for its antibacterial effects.
Uniqueness
N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide is unique due to its specific molecular structure, which may confer distinct antibacterial properties and interactions with biological systems compared to other sulfanilamide derivatives .
Propiedades
Número CAS |
106596-35-4 |
|---|---|
Fórmula molecular |
C14H18N4O2S |
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
4-amino-N-(4-methyl-6-propylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N4O2S/c1-3-4-12-9-10(2)16-14(17-12)18-21(19,20)13-7-5-11(15)6-8-13/h5-9H,3-4,15H2,1-2H3,(H,16,17,18) |
Clave InChI |
KUQMCYZWABMEDG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
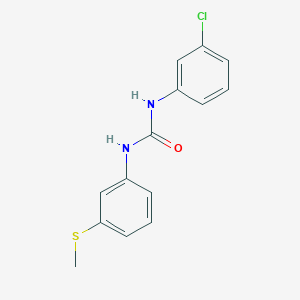
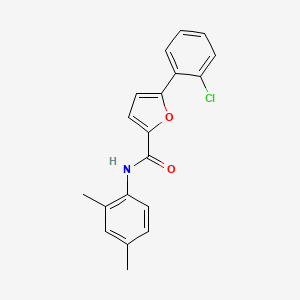
![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)

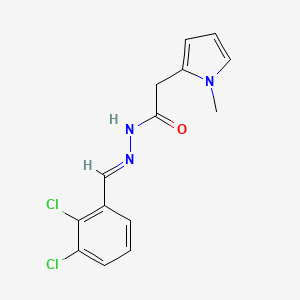
![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)

